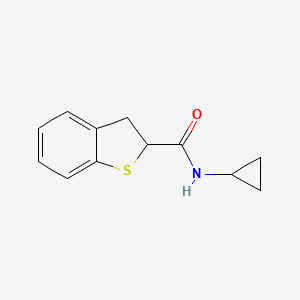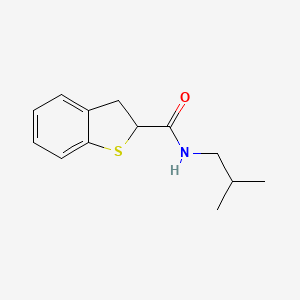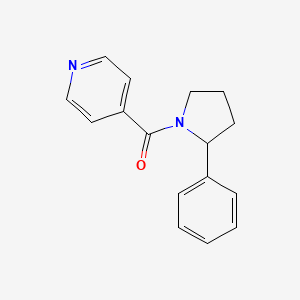
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone, also known as PPYM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPYM is a member of the pyrrolidine class of compounds and has a molecular weight of 296.38 g/mol.
Mécanisme D'action
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone involves its inhibition of the dopamine transporter. This inhibition leads to increased levels of dopamine in the brain, which can affect behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine and serotonin transporters. The precise mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone on these transporters is not fully understood and requires further research.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to increase locomotor activity and produce rewarding effects, indicating its potential as a tool for studying addiction and motivation. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have antidepressant-like effects and may have potential as a treatment for depression. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to have a low toxicity profile, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has several advantages as a tool for scientific research. It has a high affinity for neurotransmitter transporters and can be used to study the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has a low toxicity profile, making it a safe compound to use in animal studies. However, there are also limitations to using (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone in lab experiments. Its effects on neurotransmitter transporters are not fully understood, and further research is needed to elucidate its mechanism of action. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone is also a synthetic compound that may not accurately reflect the effects of natural neurotransmitters in the brain.
Orientations Futures
There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone. One area of interest is its potential as a treatment for depression. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to have antidepressant-like effects in animal studies and may have potential as a novel antidepressant. Another area of interest is its potential as a tool for studying addiction and motivation. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to produce rewarding effects in animal studies, indicating its potential as a tool for studying addiction. Further research is needed to fully understand the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone and its potential applications in scientific research.
Méthodes De Synthèse
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-bromopyridine and 2-phenylpyrrolidine with sodium hydride in dimethylformamide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone. This synthesis method has been optimized to produce high yields of (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone with good purity.
Applications De Recherche Scientifique
(2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition of the dopamine transporter can lead to increased levels of dopamine in the brain, which can have a range of effects on behavior and cognition. (2-Phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine and serotonin transporters.
Propriétés
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-8-10-17-11-9-14)18-12-4-7-15(18)13-5-2-1-3-6-13/h1-3,5-6,8-11,15H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDPIWNSSZRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

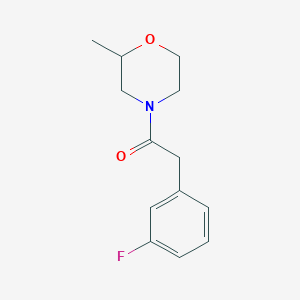
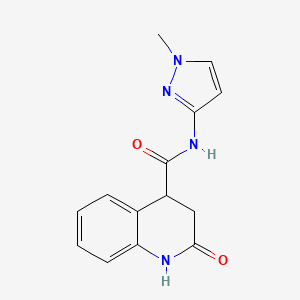
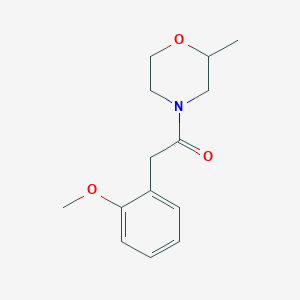
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
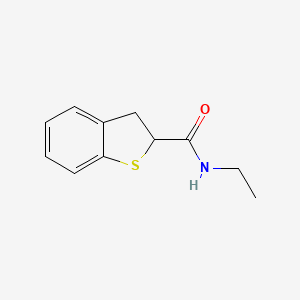
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
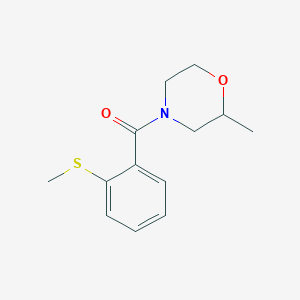
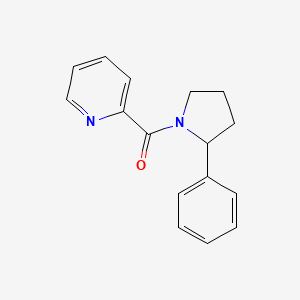
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
